molecular formula C38H49N3O5 B606015 Bemotrizinol CAS No. 187393-00-6

Bemotrizinol

Cat. No.: B606015
CAS No.: 187393-00-6
M. Wt: 627.8 g/mol
InChI Key: XVAMCHGMPYWHNL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bemotrizinol, also known as bis-ethylhexyloxyphenol methoxyphenyl triazine, is an organic UV filter . Its primary targets are UVA and UVB rays . These rays are forms of ultraviolet radiation that can cause harm to the skin, leading to conditions such as sunburn, premature aging, and skin cancer .

Mode of Action

This compound operates through both chemical and physical properties . It absorbs both UVA and UVB rays , converting the harmful UV energy into less damaging forms . This prevents the UV radiation from penetrating the skin and causing damage . This compound is also claimed to be photostable, which increases its onset of action and its efficiency in providing protection against UV rays upon topical application .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of free radicals induced by UV radiation . By absorbing the UV-A and UVB rays, this compound serves to prevent the formation of these harmful free radicals .

Pharmacokinetics

This compound has low skin penetration, forming a thin, invisible film on the skin’s surface that reflects and scatters UV rays . This physical barrier helps to further block UV radiation from reaching the deeper layers of the skin . In a clinical trial, out of 299 plasma samples analyzed, only 13 (4.3%) had detectable this compound levels . This indicates low systemic exposure to the compound .

Result of Action

The primary result of this compound’s action is the prevention of sunburn, premature aging, and skin cancer caused by UV radiation . It minimizes erythema and provides excellent anti-aging effects as well as protectant effects on the skin’s antioxidant defense system .

Action Environment

This compound is more fat-soluble (oil soluble in cosmetic oils) compared to older broad-spectrum chemical agents, aiding in its efficacy and broad-spectrum activity . Its photostability ensures continuous protection over time without losing its potency, even after prolonged exposure to sunlight . This makes this compound an effective and safe sunscreen ingredient for protecting the skin from harmful UV radiation .

Biochemical Analysis

Biochemical Properties

Bemotrizinol is a broad-spectrum UV absorber, absorbing UVB as well as UVA rays . It has two absorption peaks, 310 and 340 nm . It is highly photostable .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to absorb UV rays and protect cells from UV-induced damage . By absorbing UV radiation, this compound can prevent DNA damage and other cellular changes associated with UV exposure .

Molecular Mechanism

This compound exerts its effects at the molecular level by absorbing UV radiation, thereby preventing it from reaching and damaging cellular components . This includes preventing the formation of pyrimidine dimers in DNA, which can lead to mutations and skin cancer .

Temporal Effects in Laboratory Settings

This compound is highly photostable . Even after 50 minimal erythemal doses (MEDs), 98.4% remains intact . It helps prevent the photodegradation of other sunscreen actives like avobenzone .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Its effectiveness as a UV absorber suggests that it could provide significant protection against UV-induced skin damage at appropriate dosages .

Transport and Distribution

As an oil-soluble compound, it is likely to be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its oil-solubility. It may be localized in lipid-rich areas of the cell, such as the cell membrane

Chemical Reactions Analysis

Bemotrizinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAMCHGMPYWHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896984
Record name 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol)
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Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>400
Record name Bemotrizinol
Source DrugBank
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Solubility

Insoluble
Record name Bemotrizinol
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Mechanism of Action

By absorbing UV-A and UVB rays ranging from 280 to 400nm, bemotrizinol serves to prevent the formation of free radicals induced by UV radiation.
Record name Bemotrizinol
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CAS No.

187393-00-6
Record name Bemotrizinol
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Record name Bemotrizinol
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Record name 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol)
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Record name Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]
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Record name BEMOTRIZINOL
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Customer
Q & A

A: Unlike other UV filters that primarily absorb UV radiation, Bemotrizinol exhibits a dual mechanism. It absorbs both UVA and UVB rays, converting them into less harmful energy, and simultaneously reflects a portion of the UV radiation away from the skin. [, , , , , , , ]

A: this compound is an organic compound with the IUPAC name 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]. It has a molecular formula of C41H50N6O2 and a molecular weight of 626.88 g/mol. [, ]

A: While specific spectroscopic data wasn't detailed in the provided research papers, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction have been used to characterize this compound within formulated products. [, ]

A: Research suggests this compound demonstrates good compatibility with various sunscreen ingredients. It has been successfully incorporated into oil-in-water nanoemulsions [], carnauba wax-based nanostructured lipid carriers [], and traditional cream formulations. [, ]

A: Studies indicate that this compound possesses commendable photostability, meaning it retains its UV-filtering capabilities even after prolonged exposure to UV radiation. [, , ]

ANone: this compound is primarily recognized for its UV-filtering properties and not its catalytic activity. Therefore, information regarding its catalytic properties and applications wasn't found within the provided research papers.

A: Yes, molecular modeling has been employed to understand this compound's structure-activity relationship, specifically focusing on how its molecular structure contributes to its UV absorption properties. []

ANone: While specific SAR studies weren't detailed in the provided papers, it's generally understood that even minor structural modifications to UV filters can significantly impact their absorption spectrum and photostability. Research emphasizing this compound's SAR would be valuable.

A: Incorporating this compound into nanocarriers, such as nanostructured lipid carriers, has demonstrated improved stability and controlled release properties. [] Furthermore, careful selection of co-ingredients in the formulation plays a crucial role in maintaining its stability over time. [, , ]

A: While approved in Europe and Australia, this compound, along with other new sunscreen active ingredients, has faced delays in gaining approval from the US FDA. Concerns regarding testing requirements, including cost and animal use, have spurred debate on alternative testing methods. []

A: this compound has demonstrated efficacy in both in vitro and ex vivo studies. Research shows its ability to enhance SPF values in various formulations [, , ] and reduce UV-induced lipid peroxidation in the stratum corneum, indicating its protective effect against UV-induced skin damage. [, ]

ANone: this compound's mechanism of action involves absorbing and reflecting UV radiation, which are physical processes. Therefore, the development of resistance to this type of UV protection is not anticipated.

A: While generally considered safe for topical use, some cases of allergic contact dermatitis related to this compound have been reported, primarily linked to the presence of decyl glucoside in some formulations. [] Further research is crucial to fully understand its long-term safety profile.

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